5-chloro-N-methylpentanamide
Description
Properties
CAS No. |
15865-13-1 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
5-chloro-N-methylpentanamide |
InChI |
InChI=1S/C6H12ClNO/c1-8-6(9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
WXKAAQLKLIQGAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The nitro-substituted derivatives (e.g., 5-chloro-N-(4-nitrophenyl)pentanamide) exhibit higher molecular weights and polarities due to the electron-withdrawing nitro group, which may enhance reactivity in coupling reactions or as intermediates in drug synthesis .
- Dual N-Substituents : 5-Chloro-N-methoxy-N-methylpentanamide features both methoxy and methyl groups on the nitrogen, which could alter solubility and metabolic pathways compared to the simpler N-methyl analog .
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 5-chloro-N-methylpentanamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 5-chloro-substituted amines (e.g., 5-chloropyridin-2-amine) and methyl-substituted carboxylic acids (e.g., 2-methylpentanoic acid). Key steps include:
- Activation : Use of coupling agents like ethyl chloroformate or triethylamine in dichloromethane (DCM) at room temperature to facilitate amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product. Yields range from 47% to 98%, depending on the amine-carboxylic acid pairing and solvent system .
- Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acid) and using polar aprotic solvents (e.g., DMSO) under reflux can enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : NMR will show signals for the methyl group (δ 1.2–1.5 ppm) and the chloro-substituted aromatic protons (δ 7.0–8.0 ppm). NMR confirms the carbonyl (C=O) at ~170 ppm .
- IR : Strong absorption bands at ~1650 cm (amide C=O stretch) and ~750 cm (C-Cl stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 226.70 (molecular weight) and fragmentation patterns for the chloro-methylpentanamide backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Literature Meta-Analysis : Cross-reference studies using standardized bioassays (e.g., enzyme inhibition IC values) to identify variability in experimental protocols .
- Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (if applicable) to rule out impurities as confounding factors .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., kinases) and compare with experimental data .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Positional Isomer Synthesis : Synthesize analogs with chloro/methyl groups at alternative positions (e.g., 4-chloro vs. 5-chloro) to assess positional effects on bioactivity .
- Functional Group Substitution : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on receptor binding .
- Pharmacophore Mapping : Overlay active and inactive analogs in software like Schrödinger to identify critical hydrogen-bonding or hydrophobic interactions .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life () .
- CYP450 Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to predict drug-drug interaction risks .
- In Vivo Pharmacokinetics : Administer the compound to rodents and measure plasma concentration-time profiles to determine bioavailability and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
